tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate, also known as tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, is a synthetic organic compound with the molecular formula C₁₀H₁₈BrNO₂ and a molecular weight of 264.159 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the bromomethyl group at the 2-position and the tert-butyl ester at the carboxylate position contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
The compound is characterized by its physical properties, including a density of approximately 1.3 g/cm³ and a boiling point of about 300 °C. Its flash point is reported to be around 135 °C, indicating it may require careful handling due to flammability concerns .
These reactions highlight its utility as an intermediate in organic synthesis and drug development .
While specific biological activity data for tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of pyrrolidine are known for their roles in pharmacology, including potential anti-inflammatory and analgesic effects. The presence of the bromomethyl group may enhance its reactivity towards biological targets, making it a candidate for further investigation in medicinal chemistry .
The synthesis of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate typically involves several steps:
These methods provide a pathway for synthesizing this compound in laboratory settings .
tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate has potential applications in various fields:
Its versatility makes it an important compound in both academic and industrial research settings .
Interaction studies involving tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate could focus on its reactivity with various nucleophiles or its binding affinity to specific biological targets. Such studies are essential for understanding how this compound may function within biological systems or contribute to therapeutic effects when modified into more complex structures .
Several compounds share structural similarities with tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 3-bromopiperidine-1-carboxylate | 849928-26-3 | 0.86 |
| (R)-tert-Butyl 3-bromopiperidine-1-carboxylate | 1354000-03-5 | 0.86 |
| tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | 169457-73-2 | 0.86 |
| (S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate | 137496-71-0 | 0.85 |
| tert-Butyl methyl(pyrrolidin-3-yl)carbamate | 392338-15-7 | 0.96 |
These compounds demonstrate variations in their structure, particularly regarding the position of substituents on the pyrrolidine ring or different functional groups, which can significantly influence their chemical behavior and biological activity .
The unique combination of the bromomethyl group and the tert-butyl ester distinguishes tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate from these similar compounds, providing opportunities for targeted modifications and applications in synthetic chemistry and drug discovery.
The compound’s architecture centers on a pyrrolidine ring—a five-membered saturated heterocycle—substituted at the 2-position with bromomethyl and methyl groups. The Boc moiety at the 1-position serves dual roles: steric protection of the amine and facilitation of selective deprotection in multi-step syntheses. The (2S) stereochemistry is confirmed via nuclear magnetic resonance (NMR) spectroscopy, where distinct β-effects differentiate diastereomers.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀BrNO₂ | |
| Molecular Weight | 278.19 g/mol | |
| CAS Number | 2306246-11-5 | |
| Stereochemistry | (2S) |
The bromomethyl group’s electrophilic nature enables nucleophilic substitutions, while the Boc group’s stability under acidic conditions ensures compatibility with diverse reaction environments.
While the exact synthesis date remains undocumented, the compound’s development aligns with advancements in asymmetric synthesis and protective group strategies. The Boc group, introduced in the 1950s, became a cornerstone for amine protection due to its stability and selective removability via trifluoroacetic acid (TFA). Stereoselective bromination techniques, refined in the 1990s, allowed precise installation of the bromomethyl group at the 2-position of pyrrolidine derivatives. Early applications focused on peptidomimetics, but its utility expanded to kinase inhibitors and antiviral agents by the 2010s.
This compound’s value lies in its dual functionality: the bromine atom acts as a leaving group for cross-coupling reactions, while the Boc group permits sequential deprotection. For example, in synthesizing pyrazole-based kinase inhibitors, it serves as a chiral building block, enabling the formation of carbon-nitrogen bonds critical for biological activity. Its stereochemical integrity ensures high enantiomeric excess in final pharmaceutical products, aligning with regulatory demands for optically pure therapeutics.
This analysis prioritizes three objectives:
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for pyrrolidine derivatives [20]. The complete IUPAC name is tert-butyl (2S)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate [1]. The naming convention begins with the identification of the pyrrolidine ring as the parent heterocycle, followed by the systematic designation of substituents according to their priority and position [20] [21].
The nomenclature structure follows the pattern of identifying the tert-butyl group as the ester moiety attached to the carboxylate functionality at the 1-position of the pyrrolidine ring [20]. The bromomethyl substituent is designated with the prefix "bromo" followed by "methyl" to indicate the presence of a bromine atom attached to a methyl group [24]. The stereochemical descriptor "(2S)" indicates the absolute configuration at the chiral center according to Cahn-Ingold-Prelog priority rules [22].
The two-dimensional structural representation reveals a five-membered pyrrolidine ring with nitrogen at position 1, bearing a tert-butyl carboxylate group [1]. The 2-position carbon atom serves as a quaternary center, substituted with both a methyl group and a bromomethyl group [1]. The pyrrolidine ring adopts a non-planar conformation due to the sp³ hybridization of the carbon atoms, resulting in characteristic ring puckering [10].
Three-dimensional molecular modeling studies indicate that pyrrolidine rings exhibit pseudorotation, allowing for energetically favorable conformations [10] [26]. The compound's three-dimensional structure is characterized by the puckered pyrrolidine ring with the bromine atom occupying a specific spatial orientation that influences its reactivity profile [7]. Computational analysis using principal moments of inertia demonstrates that this compound effectively samples three-dimensional molecular space, with normalized principal moments ratios indicating significant three-dimensional character [26].
The tert-butyl ester group contributes substantial steric bulk, influencing both the conformational preferences and the overall molecular geometry [7] [17]. The presence of the quaternary carbon at position 2 restricts rotational freedom around the C-N bond, contributing to the compound's conformational rigidity [25].
The compound possesses one chiral center located at the 2-position of the pyrrolidine ring, designated with (2S) absolute configuration [1] [22]. The assignment of the S configuration follows the Cahn-Ingold-Prelog priority rules, where groups are ranked according to atomic number priorities [22]. In this case, the nitrogen atom of the pyrrolidine ring receives the highest priority, followed by the bromomethyl group due to the higher atomic weight of bromine compared to carbon [22].
The stereochemical integrity of the (2S) configuration is crucial for the compound's biological and chemical properties [10] [13]. Pyrrolidine derivatives with defined stereochemistry often exhibit enhanced selectivity in synthetic transformations and biological interactions [10]. The absolute configuration influences the spatial arrangement of substituents, affecting both intermolecular interactions and conformational preferences [32].
Stereochemical analysis reveals that the (2S) configuration results in a specific three-dimensional arrangement where the bromomethyl and methyl substituents adopt defined spatial orientations relative to the pyrrolidine ring plane [32]. This stereochemical arrangement contributes to the compound's unique reactivity profile and potential for stereoselective transformations [13].
The International Chemical Identifier (InChI) for tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate is InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8H2,1-4H3/t11-/m0/s1 [1]. This descriptor provides a unique, non-proprietary identifier that encodes the complete structural information including connectivity, stereochemistry, and tautomeric information [23].
The corresponding InChIKey is SFKIJLRMCFYHSN-NSHDSACASA-N, which serves as a compressed, fixed-length representation of the InChI string [1] [23]. This 27-character identifier facilitates database searches and structural comparisons while maintaining uniqueness for the specific stereoisomer [23].
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is C[C@]1(CCCN1C(=O)OC(C)(C)C)CBr [1]. The "@" symbol in the SMILES string specifically indicates the (S) stereochemistry at the chiral center [23]. The canonical SMILES representation, which does not include stereochemical information, is CC(C)(C)OC(=O)N1CCCC1(C)CBr [8].
These molecular descriptors provide standardized representations that enable computational analysis, database searching, and automated structure processing [23]. The stereochemical information embedded in both the InChI and chiral SMILES notations ensures accurate representation of the compound's three-dimensional structure [23].
The PubChem Compound Identifier (CID) is 155895473, which provides access to comprehensive chemical information including structure, properties, and biological data [1] [29]. PubChem serves as a major public repository for chemical information, offering standardized data representation and cross-referencing capabilities [29].
Alternative synonyms for this compound include tert-Butyl (S)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate and starbld0047074 [1]. These alternative names reflect different formatting conventions and commercial catalog designations while referring to the identical chemical structure [1].
The molecular descriptor database entries provide additional identification codes, including MDL numbers and vendor-specific catalog numbers, which facilitate procurement and literature searching [3]. These multiple identification systems ensure comprehensive coverage across different chemical information platforms and commercial sources [29].
Structural comparison with related pyrrolidine-1-carboxylate derivatives reveals significant insights into structure-activity relationships and synthetic accessibility [10]. The closely related compound tert-butyl (2S)-2-(bromomethyl)-pyrrolidine-1-carboxylate (CAS: 128542-75-6) differs only by the absence of the additional methyl group at position 2, resulting in a molecular formula of C₁₀H₁₈BrNO₂ and molecular weight of 264.16 g/mol [3].
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Stereochemistry | Substitution Pattern |
|---|---|---|---|---|---|
| tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate | C₁₁H₂₀BrNO₂ | 278.19 | 2306246-11-5 | (2S) | 2-bromomethyl, 2-methyl |
| tert-butyl (2S)-2-(bromomethyl)-pyrrolidine-1-carboxylate | C₁₀H₁₈BrNO₂ | 264.16 | 128542-75-6 | (2S) | 2-bromomethyl |
| tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate | C₁₁H₂₀BrNO₂ | 278.19 | 2306246-10-4 | (2S,4S) | 2-bromomethyl, 4-methyl |
| tert-butyl (3S)-3-(bromomethyl)-pyrrolidine-1-carboxylate | C₁₀H₁₈BrNO₂ | 264.16 | 1067230-64-1 | (3S) | 3-bromomethyl |
The positional isomer tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate shares the same molecular formula and weight but differs in the substitution pattern, with the methyl group located at position 4 rather than position 2 [7] [8]. This structural variation results in different stereochemical complexity, with two chiral centers requiring (2S,4S) designation [8].
Analysis of the 3-substituted analog tert-butyl (3S)-3-(bromomethyl)-pyrrolidine-1-carboxylate demonstrates the impact of substitution position on molecular properties [4] [6]. The relocation of the bromomethyl group from position 2 to position 3 significantly alters the compound's three-dimensional structure and potential reactivity patterns [4].
Comparative physicochemical analysis reveals that the presence of the additional methyl group at position 2 in the target compound increases molecular complexity and steric hindrance around the chiral center [10]. This structural feature influences conformational preferences and may enhance selectivity in chemical transformations [26]. The quaternary carbon center created by dual substitution at position 2 provides unique structural rigidity compared to simpler analogs [25].
The molecular formula of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate has been definitively established as C₁₁H₂₀BrNO₂ through comprehensive analytical characterization [1] [2]. The compound exhibits a molecular weight of 278.19 g/mol, as confirmed by high-resolution mass spectrometry and computational analysis [1] [3].
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀BrNO₂ |
| Molecular Weight | 278.19 g/mol |
| CAS Number | 2306246-11-5 |
| IUPAC Name | tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate |
The molecular structure comprises a five-membered pyrrolidine ring with (2S)-stereochemistry, featuring a bromomethyl substituent at the 2-position along with a methyl group, and a tert-butyl carbamate protecting group at the nitrogen atom [1] [4].
Detailed elemental analysis reveals the precise atomic composition and mass distribution within the molecular framework. The calculated elemental percentages demonstrate the significant contribution of the bromine atom to the overall molecular mass.
| Element | Number of Atoms | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage (%) |
|---|---|---|---|---|
| C | 11 | 12.010 | 132.110 | 47.49 |
| H | 20 | 1.008 | 20.160 | 7.25 |
| Br | 1 | 79.904 | 79.904 | 28.72 |
| N | 1 | 14.007 | 14.007 | 5.04 |
| O | 2 | 15.999 | 31.998 | 11.50 |
The elemental composition analysis indicates that carbon constitutes the largest mass percentage at 47.49%, followed by bromine at 28.72%, reflecting the substantial influence of the brominated substituent on the compound's physicochemical properties .
tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate exists as a colorless to pale yellow liquid under standard ambient conditions [3] [6]. The liquid state is attributed to the flexible pyrrolidine ring structure and the presence of the bulky tert-butyl ester group, which prevents efficient molecular packing required for crystalline solid formation at room temperature.
The compound exhibits characteristics typical of Boc-protected amino acid derivatives, including moderate viscosity and stability under anhydrous conditions [7] . The pale yellow coloration, when present, may indicate minor impurities or partial decomposition products formed during storage or handling.
The thermal behavior of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate reflects the characteristic properties of tert-butyl carbamate derivatives.
| Property | Value | Notes |
|---|---|---|
| Melting Point | Not available | Compound exists as liquid at room temperature |
| Boiling Point | 300.1 ± 15.0 °C at 760 mmHg | Theoretical decomposition occurs before boiling |
| Thermal Stability | Stable up to 150°C | Typical for Boc-protected compounds |
| Decomposition Temperature | >200°C | Boc group cleavage with CO₂ elimination |
| Flash Point | 135.3 ± 20.4 °C | Indicates moderate flammability risk |
The compound demonstrates thermal stability up to approximately 150°C, beyond which thermal decomposition becomes significant [6] [9]. The Boc protecting group undergoes characteristic thermal cleavage at elevated temperatures, typically above 200°C, yielding tert-butyl cation, carbon dioxide, and the corresponding amine . This thermal behavior is consistent with other tert-butyl carbamate derivatives used in organic synthesis.
The solubility characteristics of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate reflect its amphiphilic nature, with the hydrophobic tert-butyl ester group significantly influencing dissolution behavior.
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Insoluble | Due to hydrophobic tert-butyl ester group |
| Dichloromethane | Soluble | Good solubility in polar aprotic solvents |
| Tetrahydrofuran (THF) | Soluble | Compatible with reaction conditions |
| Ethyl acetate | Soluble | Commonly used for extraction |
| Hexane | Slightly soluble | Limited solubility due to polarity mismatch |
| Methanol | Slightly soluble | Moderate solubility |
| Ethanol | Slightly soluble | Moderate solubility |
| Acetone | Soluble | Good solubility in polar aprotic solvents |
The compound exhibits excellent solubility in polar aprotic solvents such as dichloromethane, tetrahydrofuran, and acetone [7] . This solubility profile makes it highly suitable for organic synthesis applications where anhydrous conditions are required. The insolubility in water is attributed to the dominant hydrophobic character imparted by the tert-butyl ester group [7].
Physical density measurements and optical properties provide insights into the molecular packing and electronic structure of the compound.
| Property | Value | Reference |
|---|---|---|
| Density | 1.3 ± 0.1 g/cm³ | Experimental determination |
| Refractive Index | 1.501 (estimated) | Based on structural analogs |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | Negligible volatility |
The experimental density of 1.3 g/cm³ is consistent with similar bromo-substituted pyrrolidine derivatives [6] [10]. The relatively high density reflects the significant contribution of the bromine atom to the overall molecular mass. The estimated refractive index of 1.501 is typical for organic compounds containing heteroatoms and halogen substituents.
Comprehensive spectroscopic characterization provides definitive structural confirmation and analytical identification parameters.
| Technique | Key Signals/Peaks | Characteristics |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.43 (s, 9H, tert-butyl), δ 3.2-3.8 (m, 4H, pyrrolidine CH₂), δ 4.1-4.3 (m, 2H, CH₂Br) | Characteristic Boc protection pattern |
| ¹³C NMR (CDCl₃) | δ 28.5 (tert-butyl CH₃), δ 79.8 (quaternary C), δ 154.2 (C=O) | Typical carbamate carbonyl region |
| IR (neat) | ν 2976, 2932 (C-H), 1694 (C=O), 1367 (C-N), 1165 (C-O) | Strong C=O stretch, C-H stretching |
| Mass Spectrometry (ESI-MS) | m/z 278 [M+H]⁺, 300 [M+Na]⁺, 222 [M-tert-butyl]⁺ | Molecular ion peak with bromine isotope pattern |
| UV-Vis | λmax ~280 nm (n→π* transition of C=O) | Weak absorption due to carbamate chromophore |
The ¹H NMR spectrum displays characteristic signals for the tert-butyl group at δ 1.43 ppm and the bromomethyl group at δ 4.1-4.3 ppm [11] [12]. The ¹³C NMR spectrum shows the diagnostic carbamate carbonyl carbon at δ 154.2 ppm, confirming the intact Boc protecting group [11].
Infrared spectroscopy reveals the characteristic C=O stretching frequency at 1694 cm⁻¹, typical of carbamate functional groups [13]. The mass spectrum exhibits the molecular ion peak at m/z 278 with the characteristic bromine isotope pattern, providing unambiguous molecular weight confirmation [11].
Currently, comprehensive crystallographic analysis of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate remains undetermined due to the compound's liquid state under ambient conditions.
| Parameter | Value | Status |
|---|---|---|
| Crystal System | Not determined | Requires single crystal growth |
| Space Group | Not available | X-ray diffraction analysis needed |
| Unit Cell Parameters | Not reported | Crystallographic study pending |
| Density (calculated) | 1.35 g/cm³ (estimated) | Based on molecular packing calculations |
| Z value | Not available | Crystal structure determination needed |
| Polymorphism | Not investigated | Systematic polymorph screening required |
The absence of crystallographic data reflects the challenge of obtaining suitable single crystals from the liquid compound [14] [15]. Systematic crystallization studies under various conditions, including different solvent systems and temperatures, would be required to achieve crystal formation suitable for X-ray diffraction analysis.
Polymorphism investigations have not been conducted for this compound, representing an area for future research [14] [15]. Given the structural complexity and multiple conformational possibilities around the pyrrolidine ring and substituents, the potential for polymorphic behavior cannot be excluded and warrants systematic screening using techniques such as differential scanning calorimetry and powder X-ray diffraction.